molecular formula C15H20N6O4 B2396050 N4-(4-methoxyphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine CAS No. 836626-89-2

N4-(4-methoxyphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B2396050
CAS No.: 836626-89-2
M. Wt: 348.363
InChI Key: FANWRYQQVHQWQZ-UHFFFAOYSA-N
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Description

N4-(4-methoxyphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of methoxyphenyl and methoxypropyl groups attached to a nitropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-methoxyphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the pyrimidine ring.

    Substitution: Substitution reactions to introduce the methoxyphenyl and methoxypropyl groups.

    Amidation: Formation of the triamine structure through amidation reactions.

The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N4-(4-methoxyphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halides or organometallic compounds.

Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example:

    Oxidation: Formation of nitro derivatives or quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

N4-(4-methoxyphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N4-(4-methoxyphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N4-(4-methoxyphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine include other pyrimidine derivatives with different substituents, such as:

  • N4-(4-methoxyphenyl)-N2-(3-methoxypropyl)-5-aminopyrimidine-2,4,6-triamine
  • N4-(4-methoxyphenyl)-N2-(3-methoxypropyl)-5-chloropyrimidine-2,4,6-triamine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

4-N-(4-methoxyphenyl)-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O4/c1-24-9-3-8-17-15-19-13(16)12(21(22)23)14(20-15)18-10-4-6-11(25-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H4,16,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANWRYQQVHQWQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC(=C(C(=N1)NC2=CC=C(C=C2)OC)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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